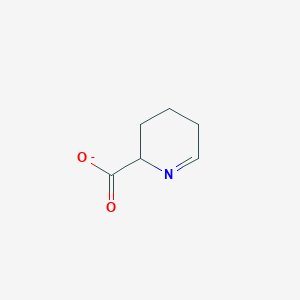

1-Piperideine-6-carboxylate

Description

Historical Context and Discovery

The discovery and characterization of this compound emerged from investigations into lysine metabolism pathways during the mid-20th century. Early biochemical studies in the 1960s identified this compound as a crucial intermediate in the catabolism of lysine, with initial research focusing on its role in bacterial systems, particularly in Streptomyces species. The compound was first systematically characterized in 1962 when researchers began investigating the preparation and properties of alpha-aminoadipic-delta-semialdehyde and its cyclic form.

Significant advances in understanding this compound came from studies of Streptomyces clavuligerus, a bacterium known for producing beta-lactam antibiotics. In 1997, researchers identified and purified this compound dehydrogenase, an enzyme specifically responsible for converting this compound into alpha-aminoadipic acid. This discovery established the compound's fundamental role in bacterial secondary metabolism and antibiotic biosynthesis. The enzyme was found to be a monomer of 56.2 kilodaltons that efficiently utilized this compound with an apparent Michaelis constant of 14 micromolar and nicotinamide adenine dinucleotide with an apparent Michaelis constant of 115 micromolar.

The medical significance of this compound became apparent through research into pyridoxine-dependent epilepsy, a rare genetic disorder first described in the 1950s. However, it was not until the early 2000s that researchers established the direct connection between elevated levels of this compound and this neurological condition. The compound was found to exist in spontaneous equilibrium with alpha-aminoadipic semialdehyde, and both molecules serve as biomarkers for diagnosing pyridoxine-dependent seizures. This discovery marked a turning point in understanding the clinical relevance of lysine metabolic intermediates.

Recent research has expanded the historical context to include plant biology, with 2025 studies revealing that this compound biosynthesis represents a critical component of lysine catabolism in Arabidopsis thaliana. These findings suggest that the compound's biological importance extends far beyond mammalian and bacterial systems, indicating an evolutionarily conserved role across diverse life forms. The research demonstrated that this compound regulates vitamin B6 homeostasis in plants and plays a crucial role in systemic immunity.

Nomenclature and Structural Identification

This compound exhibits complex nomenclature reflecting its structural characteristics and various stereochemical forms. The compound is officially designated as (S)-1-piperideine-6-carboxylate in its optically active form, representing the stereoisomer with (S)-configuration. Alternative nomenclature includes Delta-1-piperideine-6-carboxylate, Delta-6-piperideine-2-carboxylate, 1,6-didehydropiperidine-2-carboxylate, and (S)-2,3,4,5-tetrahydropyridine-2-carboxylate. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2,3,4,5-tetrahydropyridine-2-carboxylate.

The molecular formula of this compound is C6H8NO2 with a molecular weight of 126.13 grams per mole. The compound's structure features a six-membered heterocyclic ring containing nitrogen, with a carboxylate group attached at the 6-position relative to the nitrogen atom. The structural representation includes a simplified molecular-input line-entry system notation of C1CC=NC@@HC(=O)[O-], indicating the stereochemical configuration and the deprotonated carboxyl group.

The structural identification relies on advanced analytical techniques including liquid chromatography-mass spectrometry, which has become the gold standard for detecting and quantifying this compound in biological samples. Multiple reaction monitoring methods utilize the mass-to-charge ratio transition of 128.1 to 82.1 for compound detection. The compound demonstrates characteristic fragmentation patterns that enable specific identification even in complex biological matrices.

Crystallographic studies have provided detailed structural insights into how this compound interacts with enzymes. Research on piperideine-6-carboxylate dehydrogenase from Streptomyces clavuligerus revealed that the compound binds in the enzyme's active site, with clear electron density observed for the entire molecule in complex structures. The binding site analysis showed that the carboxylate group positions near the catalytic residue cysteine-299, while the heterocyclic ring occupies a specific hydrophobic pocket.

Significance in Biochemical Pathways

This compound occupies a central position in lysine catabolism pathways across multiple organisms, serving as the cyclic form of alpha-aminoadipic semialdehyde. In mammalian systems, the compound forms through the action of alpha-aminoadipic semialdehyde synthase, a bifunctional enzyme that catalyzes the first two steps of lysine degradation via the saccharopine pathway. This pathway represents the primary route for lysine catabolism in higher eukaryotes, with this compound serving as an intermediate before conversion to alpha-aminoadipic acid.

The equilibrium between this compound and its open-chain form alpha-aminoadipic semialdehyde demonstrates the compound's dynamic nature in cellular metabolism. This spontaneous interconversion allows both forms to accumulate when downstream enzymatic activity is impaired, as observed in pyridoxine-dependent epilepsy where aldehyde dehydrogenase 7A1 deficiency leads to metabolite accumulation. The equilibrium constant and rate of interconversion vary with physiological conditions, including hydrogen ion concentration and temperature.

In bacterial systems, particularly beta-lactam antibiotic producers, this compound represents a critical intermediate in secondary metabolite biosynthesis. The compound forms through the action of lysine epsilon-aminotransferase, which converts lysine to 1-piperideine-6-carboxylic acid. Research in Streptomyces clavuligerus demonstrated that this transformation is essential for cephamycin C production, with the subsequent oxidation of this compound to alpha-aminoadipic acid catalyzed by a specific dehydrogenase enzyme.

| Organism Type | Pathway Role | Key Enzymes | Biological Significance |

|---|---|---|---|

| Mammals | Lysine catabolism intermediate | Alpha-aminoadipic semialdehyde synthase, Aldehyde dehydrogenase 7A1 | Neurological function, metabolic regulation |

| Bacteria | Secondary metabolite biosynthesis | Lysine epsilon-aminotransferase, Piperideine-6-carboxylate dehydrogenase | Antibiotic production |

| Plants | Stress response and immunity | Lysine-ketoglutarate reductase, Pyrroline-5-carboxylate reductase | Vitamin B6 homeostasis, systemic acquired resistance |

Recent discoveries have revealed that this compound plays a regulatory role in vitamin B6 metabolism across different biological systems. In plants, elevated levels of this compound deplete vitamin B6 vitamers through a condensation reaction with pyridoxal and pyridoxal-5-phosphate, resulting in compromised immune responses. This mechanism demonstrates the compound's function beyond simple metabolic intermediate status, establishing it as a regulatory molecule with systemic effects on cellular physiology.

The compound's significance extends to stress response mechanisms, particularly in plant systems where lysine catabolism through the saccharopine pathway helps organisms cope with osmotic, drought, and salt stress. The conversion of this compound to pipecolic acid by pyrroline-5-carboxylate reductase provides plants with enhanced stress tolerance capabilities. Furthermore, pipecolic acid serves as a priming agent for N-hydroxypipecolate, the effector molecule of systemic acquired resistance in plants.

Properties

Molecular Formula |

C6H8NO2- |

|---|---|

Molecular Weight |

126.13 g/mol |

IUPAC Name |

2,3,4,5-tetrahydropyridine-2-carboxylate |

InChI |

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h4-5H,1-3H2,(H,8,9)/p-1 |

InChI Key |

CSDPVAKVEWETFG-UHFFFAOYSA-M |

SMILES |

C1CC=NC(C1)C(=O)[O-] |

Canonical SMILES |

C1CC=NC(C1)C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Role and Metabolic Pathways

1-Piperideine-6-carboxylate is an important intermediate in the metabolism of lysine. It exists in equilibrium with α-aminoadipic semialdehyde (α-AASA), a compound implicated in pyridoxine-dependent seizures. The conversion of lysine to P6C involves several enzymatic reactions, and disruptions in this pathway can lead to the accumulation of toxic metabolites, resulting in neurological symptoms.

Key Metabolic Reactions Involving P6C:

- Formation from Lysine: P6C is formed from lysine through the action of specific enzymes, including lysine oxidase.

- Equilibrium with α-AASA: P6C can convert to α-AASA, which is crucial for diagnosing pyridoxine-dependent epilepsy as it accumulates in affected individuals .

- Conversion to Other Metabolites: P6C can also be oxidized to form 6-hydroxy-pipecolate and subsequently 6-oxo-pipecolate, which are relevant in understanding lysine metabolism disorders .

Diagnostic Biomarker for Pyridoxine-Dependent Epilepsy

P6C has emerged as a potential biomarker for pyridoxine-dependent epilepsy (PDE). In patients with PDE, the levels of P6C are significantly elevated due to the underlying metabolic dysfunction associated with ALDH7A1 gene mutations.

Diagnostic Testing:

- Urinary Analysis: The measurement of urinary P6C alongside α-AASA has been shown to enhance diagnostic accuracy for PDE. Studies indicate that while α-AASA levels may not always correlate with clinical symptoms, urinary P6C levels provide a more reliable indication of metabolic disturbances .

- Newborn Screening: The identification of P6C in newborn screening programs could facilitate early diagnosis, allowing for timely intervention and management strategies that include dietary modifications and pyridoxine supplementation .

Research on Metabolic Disorders

Research has highlighted the role of P6C in various metabolic disorders beyond PDE. Its involvement in the pipecolate pathway suggests potential implications for conditions related to lysine metabolism.

Case Studies:

- A study demonstrated that patients with ALDH7A1 mutations exhibited elevated levels of both P6C and α-AASA, underscoring the importance of monitoring these metabolites for clinical management .

- Another investigation into lysine metabolism disorders revealed that dietary interventions aimed at reducing lysine intake could effectively lower levels of both P6C and α-AASA, leading to improved neurological outcomes .

Research Findings Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Diagnostic Biomarker | Used for identifying pyridoxine-dependent epilepsy | Elevated urinary P6C correlates with ALDH7A1 mutations; enhances diagnosis |

| Metabolic Pathway Research | Investigates the role of P6C in lysine metabolism | Disruptions lead to accumulation of toxic metabolites; dietary interventions beneficial |

| Newborn Screening | Potential inclusion in early screening protocols | Early detection could improve treatment outcomes; ongoing research required |

Comparison with Similar Compounds

Table 2: Comparative Features of P6C and P2C

| Feature | P6C | P2C |

|---|---|---|

| Carboxyl Position | C6 | C2 |

| Enzymatic Origin | Lysine 6-dehydrogenase | Lysine 2-dehydrogenase |

| Metabolic Pathway | Lysine → Pipecolic Acid | Lysine → δ-Lactams |

| Organisms | Humans, Streptomyces | Fungi, Flavobacterium |

Pipecolic Acid

- Downstream Metabolite : P6C is reduced to pipecolic acid by pyrroline-5-carboxylate reductase 1 (PYCR1), a mitochondrial enzyme . Elevated pipecolic acid levels in plasma and urine are secondary biomarkers for PDS and peroxisomal disorders .

(S)-1-Piperideine-6-Carboxylate in Pharmacokinetics

- Physicochemical Properties : In COVID-19 drug candidate screening, (S)-P6C exhibited lower hydrophobicity (Log P = 0.3) and higher solubility (Log S = -1.2) compared to other compounds like thebaine (Log P = 1.8) and methaqualone (Log P = 2.5) . Its polar surface area (PSA = 65 Ų) suggests moderate membrane permeability .

Analytical and Clinical Considerations

- LC-MS/MS Methodology : P6C is quantified using [²H₉]-pipecolic acid as an internal standard, achieving a detection limit of 0.02 mmol/mol creatinine .

- Age Dependency : Neonates exhibit higher P6C levels (≤0.37 mmol/mol creatinine), declining to ≤0.05 mmol/mol after 1 year .

- Therapeutic Monitoring : Lysine-restricted diets reduce P6C/α-AASA levels by lowering lysine catabolic flux, supporting dietary management in PDS .

Preparation Methods

Recombinant LAT Expression in Escherichia coli

To scale up production, the lat gene from S. clavuligerus (1,371 bp, encoding a 49.89 kDa protein) was cloned and expressed in E. coli BL21(DE3). Key parameters for optimal activity include:

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 7.5–8.0 | |

| Temperature | 30°C | |

| Substrate (L-lysine) | 50 mM | |

| Cofactor (PLP) | 0.1 mM | |

| Reaction Time | 4–6 hours |

Under these conditions, the recombinant LAT achieves a conversion efficiency of 68–72%, with P6C yields of 12–14 mg/L. The product is typically purified via ion-exchange chromatography, exploiting its carboxylate group’s negative charge at neutral pH.

Substrate Specificity and Inhibitors

LAT exhibits strict specificity for L-lysine, with no activity observed toward D-lysine or structural analogs like ornithine. The enzyme is competitively inhibited by gabaculine (Ki = 4.2 μM), a PLP-dependent transaminase inhibitor.

Biocatalytic Cascade Reactions in Actinomycetes

In cephamycin C-producing actinomycetes such as S. clavuligerus and Nocardia lactamdurans, P6C is synthesized as part of a two-step pathway from L-lysine to α-aminoadipic acid (AAA). This pathway involves:

Delta-1-Piperideine-6-Carboxylate Dehydrogenase (PCD)

PCD (EC 1.5.1.24) is a monomeric 56.2 kDa enzyme that oxidizes P6C using NAD⁺ as the sole electron acceptor. Kinetic studies reveal:

PCD activity is strongly inhibited by NADH (66% inhibition at 0.1 mM), ensuring tight regulation of AAA production in vivo.

Fermentation Strategies

Industrial-scale P6C production employs high-cell-density fermentations of S. clavuligerus. Key process variables include:

-

Nitrogen source limitation : Ammonium concentrations >40 mM suppress LAT and PCD expression, reducing P6C titers.

-

Oxygenation : Dissolved O₂ maintained at 30–40% saturation to support oxidative reactions.

-

Induction timing : Maximal enzyme activities occur 24–36 hours post-inoculation.

Chemical Synthesis Approaches

While enzymatic methods dominate P6C production, chemical routes have been explored for structural analogs. One approach involves cyclization of N-protected δ-aminovaleric acid derivatives:

-

Step 1 : Protection of δ-aminovaleric acid with benzyl chloroformate.

-

Step 2 : Cyclodehydration using POCl₃ to form the piperideine ring.

However, this method yields racemic P6C and requires chiral resolution to obtain the (S)-enantiomer, making it less efficient than biocatalytic routes.

Analytical Characterization of P6C

Accurate quantification of P6C is critical for process optimization. Common methods include:

Q & A

Q. How is P6C quantified in biological samples, and what methodological considerations are critical for accuracy?

P6C is quantified using LC-MS/MS with specific multiple reaction monitoring (MRM) transitions (e.g., m/z 128.1 > 82.1 for P6C and m/z 139.1 > 93.1 for deuterated pipecolic acid as an internal standard) . Key considerations include:

- Sample stability : P6C degrades rapidly at room temperature (75–100% loss in 40 days) but remains stable at -20°C. Urine spots on Guthrie cards are unsuitable due to 50% degradation within 10 days .

- Calibration : Single-point calibration using internal standards, assuming equivalent ionization efficiency between P6C and pipecolic acid, despite unverified assumptions .

- Matrix effects : Urinary creatinine normalization is essential for inter-sample comparability .

Q. What is the metabolic role of P6C in lysine catabolism, and how does it interact with α-AASA?

P6C is a cyclic Schiff base derivative of α-aminoadipic semialdehyde (α-AASA), forming a spontaneous equilibrium in aqueous solutions . In lysine degradation:

- Pathway convergence : Lysine catabolism splits into mitochondrial (saccharopine) and peroxisomal (pipecolic acid) routes, both converging at α-AASA/P6C .

- Enzymatic action : ALDH7A1 (antiquitin) oxidizes α-AASA to α-aminoadipic acid, but P6C is non-enzymatically derived. Mutations in ALDH7A1 disrupt this step, causing pyridoxine-dependent epilepsy (PDE) .

Q. What are the clinical implications of elevated P6C levels, and how are they linked to pyridoxine-dependent epilepsy (PDE)?

Elevated urinary P6C and α-AASA are diagnostic biomarkers for PDE, a treatable neurometabolic disorder. Key findings:

- Age dependency : P6C levels correlate with patient age, necessitating age-adjusted reference ranges .

- Therapeutic monitoring : Urinary P6C decreases with lysine-restricted diets, suggesting dietary interventions may mitigate metabolite accumulation .

Advanced Research Questions

Q. How do experimental storage conditions impact P6C quantification, and how should researchers resolve contradictory stability data?

P6C stability varies dramatically with storage:

Q. What analytical challenges arise from the α-AASA/P6C equilibrium, and how can they be addressed in kinetic studies?

The dynamic α-AASA/P6C equilibrium complicates absolute quantification:

- Derivatization bias : α-AASA requires Fmoc-Cl derivatization for LC-MS/MS detection, while P6C is analyzed directly. Cross-reactivity or incomplete derivatization may skew results .

- Kinetic modeling : Use isotopic labeling (e.g., -α-AASA) to track interconversion rates. Coupled assays with ALDH7A1 inhibitors can isolate P6C-specific signals .

Q. How do genetic mutations in ALDH7A1 alter P6C/α-AASA flux, and what experimental models best replicate these perturbations?

ALDH7A1 mutations block α-AASA oxidation, elevating both α-AASA and P6C:

- In vitro models : Recombinant ALDH7A1 knockout cell lines (e.g., HEK293) show disrupted lysine catabolism, validated via LC-MS/MS .

- In vivo models : Aldh7a1 mice exhibit seizures and elevated urinary P6C, reversible with pyridoxine supplementation .

- Clinical correlation : PDE patient cohorts show a moderate P6C/α-AASA Spearman correlation (), suggesting compensatory metabolic pathways .

Q. What methodological frameworks (e.g., PICOT) are optimal for designing studies on P6C's role in metabolic diseases?

The PICOT framework ensures rigorous study design:

- Population : Neonates with unexplained seizures (PDE suspicion).

- Intervention : LC-MS/MS-based P6C quantification.

- Comparison : Healthy controls or patients with non-PDE seizures.

- Outcome : Diagnostic accuracy (sensitivity/specificity).

- Time : Acute (15-minute post-sampling) vs. longitudinal monitoring .

Application : A 2024 cohort study () used PICOT to establish age-stratified P6C reference ranges, achieving 95% diagnostic specificity .

Data Contradictions and Resolution

Q. Why do some studies report variable P6C stability in Guthrie cards, and how should this inform biobanking protocols?

Contradictory data arise from:

Q. How can researchers reconcile discrepancies between P6C and α-AASA levels in PDE patients?

Discrepancies stem from:

- Equilibrium dynamics : pH and temperature shifts alter α-AASA/P6C ratios.

- Protein binding : α-AASA binds plasma proteins, reducing urinary excretion compared to P6C .

- Resolution : Parallel quantification of both metabolites using validated LC-MS/MS protocols improves diagnostic reliability .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.